

Spectroscopic and Methodological Deep Dive: The Characterization of Parisyunnanoside B

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Compound of Interest

Compound Name: *Parisyunnanoside B*

Cat. No.: *B3030723*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies essential for the characterization of **Parisyunnanoside B**, a steroidal saponin isolated from the rhizomes of *Paris yunnanensis* Franch. The data presented herein is pivotal for the identification, quantification, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data Summary

The structural elucidation of **Parisyunnanoside B** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Parisyunnanoside B (500 MHz, C₅D₅N)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J in Hz)
Aglycone Moiety			
1	0.98	m	
2	1.75, 1.65	m	
3	3.95	m	
4	1.55, 1.45	m	
5	0.88	m	
6	4.42	br s	
7	1.88, 1.62	m	
8	1.58	m	
9	0.95	m	
10	0.75	s	
11	1.48, 1.38	m	
12	1.78, 1.25	m	
13	1.05	s	
14	1.22	m	
15	2.05, 1.35	m	
16	4.55	m	
17	1.85	m	
18	0.85	s	
19	1.08	s	
20	1.98	m	
21	1.02	d	6.8
22	3.45	m	

23	1.68, 1.58	m	
24	1.72, 1.62	m	
25	1.65	m	
26	3.48, 3.38	m	
27	0.78	d	6.5
Sugar Moieties			
α -L-Rhamnopyranosyl			
1'	4.95	br s	
2'	4.15	m	
3'	3.85	dd	9.5, 3.0
4'	3.55	t	9.5
5'	3.98	m	
6'	1.25	d	6.2
β -D-Glucopyranosyl			
1"	4.88	d	7.8
2"	4.05	m	
3"	4.18	m	
4"	4.12	m	
5"	3.82	m	
6"	4.35, 4.25	m	

Table 2: ^{13}C NMR Spectroscopic Data for Parisyunnanoside B (125 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	Chemical Shift (δ) ppm	Position	Chemical Shift (δ) ppm
Aglycone Moiety	Sugar Moieties		
1	37.5	α -L-Rhamnopyranosyl	
2	30.1	1'	102.1
3	78.2	2'	72.8
4	39.2	3'	72.9
5	140.9	4'	74.5
6	121.8	5'	69.8
7	32.5	6'	18.8
8	31.8	β -D-Glucopyranosyl	
9	50.4	1''	105.2
10	37.2	2''	75.5
11	21.2	3''	78.5
12	40.1	4''	71.9
13	41.0	5''	78.2
14	56.5	6''	62.9
15	32.1		
16	81.2		
17	62.5		
18	16.5		
19	19.5		
20	42.1		
21	15.1		
22	109.8		

23	31.9
24	29.2
25	30.5
26	67.1
27	17.5

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for Parisyunnanoside B

Spectroscopic Technique	Data
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z [M+Na] ⁺ : Found 917.4825, Calculated for C ₄₅ H ₇₄ O ₁₇ Na 917.4824
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	3450 (O-H), 2930 (C-H), 1640 (C=C), 1075 (C-O)

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of **Parisyunnanoside B**.

Isolation of Parisyunnanoside B

- **Extraction:** Dried and powdered rhizomes of *Paris yunnanensis* are extracted with 70% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in saponins, is retained.
- **Chromatography:** The n-butanol fraction is subjected to column chromatography on a macroporous resin column, eluting with a gradient of ethanol in water. Fractions containing **Parisyunnanoside B** are identified by Thin Layer Chromatography (TLC).

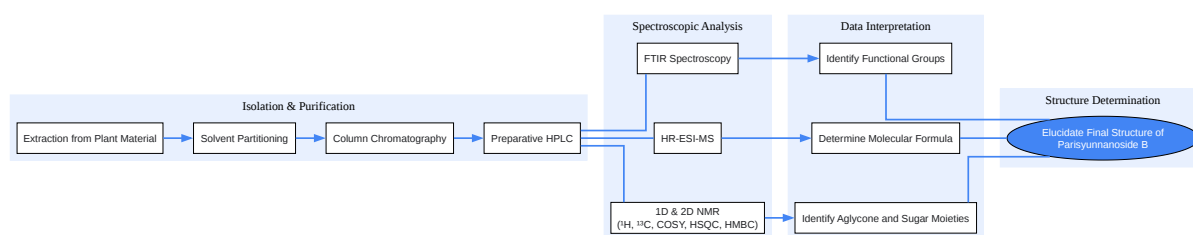
- **Purification:** The target fractions are further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Parisyunnanoside B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 500 MHz NMR spectrometer using pyridine- d_5 ($\text{C}_5\text{D}_5\text{N}$) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a time-of-flight (TOF) mass spectrometer in positive ion mode.
- **Infrared Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of **Parisyunnanoside B** follows a logical progression, integrating data from various spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **Parisyunnanoside B**.

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